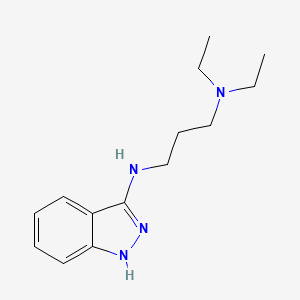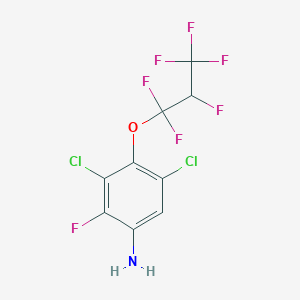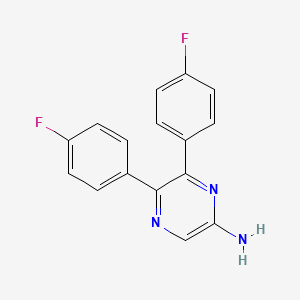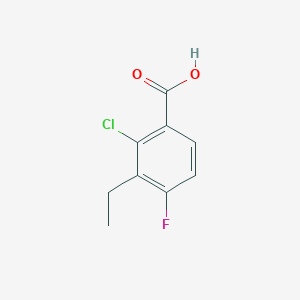![molecular formula C30H36N2O2 B8444404 N-{[4-(dimethylamino)phenyl]methyl}-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B8444404.png)
N-{[4-(dimethylamino)phenyl]methyl}-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
W54011 is a potent and orally active non-peptide antagonist of the C5a receptor. It is known for its high affinity in inhibiting the binding of the complement component C5a to human neutrophils. This compound has shown significant potential in modulating immune responses and is widely used in scientific research to study inflammation and immune system functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of W54011 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The key steps include:
- Formation of the tetrahydronaphthalenyl carboxamide core.
- Introduction of the dimethylamino and isopropylphenyl groups.
- Final purification to achieve high purity (≥98%).
Industrial Production Methods: Industrial production of W54011 follows similar synthetic routes but is optimized for large-scale production. This includes:
- Use of automated synthesis equipment.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions: W54011 primarily undergoes:
Substitution Reactions: Introduction of functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alkyl halides and bases.
Oxidation Reactions: Use of oxidizing agents such as potassium permanganate.
Reduction Reactions: Use of reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions are intermediates that lead to the final active compound, W54011 .
Scientific Research Applications
W54011 has a wide range of applications in scientific research, including:
Chemistry: Used to study the binding interactions with the C5a receptor.
Biology: Investigates the role of C5a in immune responses and inflammation.
Medicine: Explores potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the development of new anti-inflammatory drugs.
Mechanism of Action
W54011 exerts its effects by binding to the C5a receptor on human neutrophils, thereby inhibiting the binding of the complement component C5a. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation. The molecular targets include the C5a receptor, and the pathways involved are those related to chemotaxis, intracellular calcium mobilization, and reactive oxygen species generation .
Comparison with Similar Compounds
3D53: Another C5a receptor antagonist with a longer receptor residence time.
JJ47: A C5a receptor antagonist with similar potency but different pharmacokinetic properties.
Uniqueness of W54011:
High Affinity: W54011 has a high affinity for the C5a receptor with a K_i value of 2.2 nM.
Oral Activity: It is orally active, making it suitable for in vivo studies.
Specificity: It specifically inhibits C5a-induced responses without affecting other pathways.
Properties
Molecular Formula |
C30H36N2O2 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C30H36N2O2/c1-21(2)23-11-16-26(17-12-23)32(20-22-9-14-25(15-10-22)31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28/h9-19,21,28H,6-8,20H2,1-5H3 |
InChI Key |
DVYASSBBADJRAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)N(C)C)C(=O)C3CCCC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


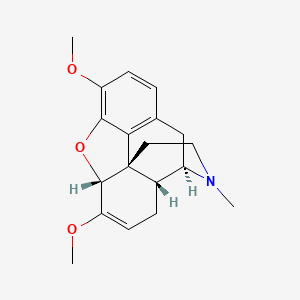
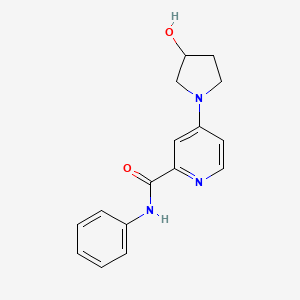
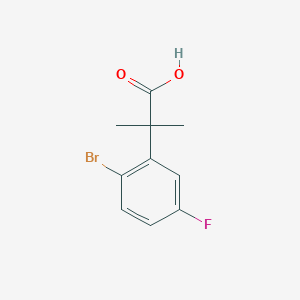
![2,4-Dichloro-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,5-triazine](/img/structure/B8444348.png)
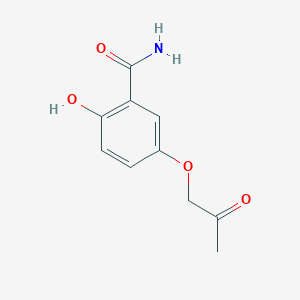
![{[((2R)1,4-dioxan-2-ylmethyl)(methyl)amino]-sulfonyl}amine](/img/structure/B8444363.png)
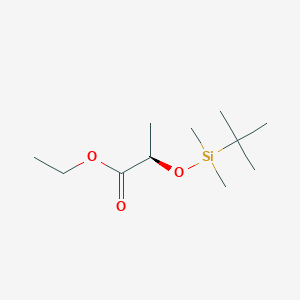
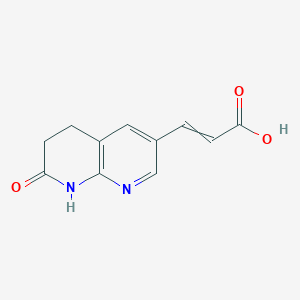
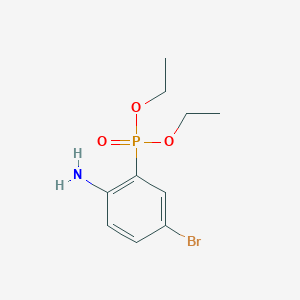
![1-[2-Hydroxy-3-(4-fluorophenoxy)propyl]homopiperazine](/img/structure/B8444396.png)
